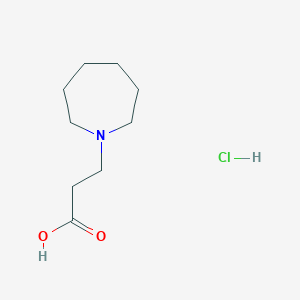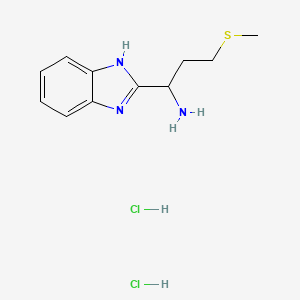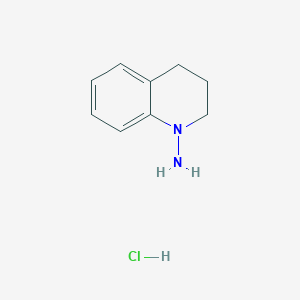
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride
Descripción general
Descripción
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a chemical compound with the CAS Number 303801-64-1 . It has a linear formula of C9H13ClN2 . The compound is a yellow solid and has a molecular weight of 184.67 .
Molecular Structure Analysis
The InChI code for 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is 1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride is a yellow solid . It has a molecular weight of 184.67 and a linear formula of C9H13ClN2 . The compound should be stored at a temperature of 0-5°C .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Inflammatory Applications
- 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride derivatives have demonstrated antimicrobial and anti-inflammatory activities. A study synthesized novel substituted 1-amino-3-(5-phenyl-4,5-dihydroisoxazol-3-yl) quinolin-2(1H)-ones and assessed their efficacy in antimicrobial and anti-inflammatory domains (Kumar, Fernandes, & Kumar, 2014).
Antioxidant Activity
- Quinolin-5-ylamine derivatives, synthesized through the reaction of quinolin-5-ylamine with different aldehydes and ketones, showed antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) method was used for screening, with one compound exhibiting significant radical scavenging activity (Mallesha, Kendagannaswamy, & Mohana, 2013).
Anticancer Potential
- A new anilino-3H-pyrrolo[3,2-f]quinoline derivative displayed high antiproliferative activity by forming an intercalative complex with DNA and inhibiting DNA topoisomerase II. It also blocked the cell cycle in the G(2)/M phase, suggesting a potential as an anti-cancer agent (Via, Gia, Gasparotto, & Ferlin, 2008).
Reactivity and Compound Synthesis
- The reactivity of certain quinolin-2(1H)-one derivatives towards different reagents has been extensively studied. This research has led to the regioselective synthesis of various novel compounds with potential biological activity, highlighting the diverse chemical applications of 3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride derivatives (Abass, Hassanin, Allimony, & Hassan, 2015).
Safety And Hazards
Propiedades
IUPAC Name |
3,4-dihydro-2H-quinolin-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLKRYTUCGXZDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-2H-quinolin-1-ylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one](/img/structure/B1371179.png)
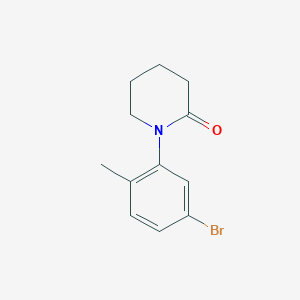
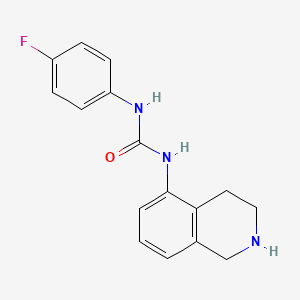
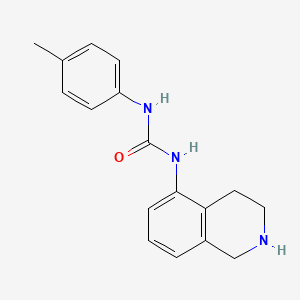

amine hydrochloride](/img/structure/B1371186.png)
amine](/img/structure/B1371189.png)
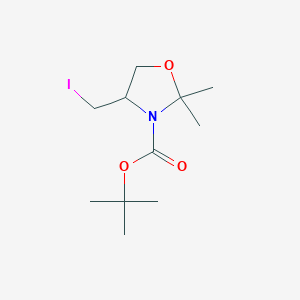
![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1371191.png)
![Methyl 7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1371192.png)
![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethan-1-amine hydrochloride](/img/structure/B1371195.png)
